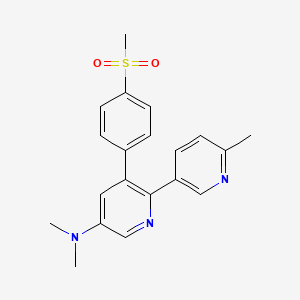

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine

Description

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine is a pyridine derivative featuring a dimethylamino group at the 3-position, a 6-methylpyridin-3-yl substituent at the 6-position, and a 4-methylsulfonylphenyl group at the 5-position. This structure combines electron-withdrawing (methylsulfonyl) and electron-donating (methylpyridinyl) groups, which may influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c1-14-5-6-16(12-21-14)20-19(11-17(13-22-20)23(2)3)15-7-9-18(10-8-15)26(4,24)25/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGZGZDEQNNYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C2=C(C=C(C=N2)N(C)C)C3=CC=C(C=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30801946 | |

| Record name | 3-[4-(Methanesulfonyl)phenyl]-N,N,6'-trimethyl[2,3'-bipyridin]-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30801946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

646459-39-4 | |

| Record name | 3-[4-(Methanesulfonyl)phenyl]-N,N,6'-trimethyl[2,3'-bipyridin]-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30801946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine is a complex organic compound with the molecular formula C20H21N3O2S and a molecular weight of 367.465 g/mol. This compound features a dual pyridine structure, which is significant for its biological activity, particularly in inhibiting various enzymes and receptors involved in critical signaling pathways. This article explores the biological activity of this compound, including its potential therapeutic applications, synthesis methods, and comparative analysis with structurally related compounds.

Chemical Structure and Properties

The compound's structure includes:

- Pyridine rings : Contributing to its interaction with biological macromolecules.

- Methylsulfonyl group : Enhancing solubility and potentially influencing biological interactions.

The predicted boiling point of this compound is approximately 557.4±50.0 °C .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various kinases, which are pivotal in cancer and inflammatory diseases. The compound's structural features suggest potential interactions with protein targets involved in these pathways .

Therapeutic Applications

The compound shows promise as a therapeutic agent in:

- Cancer Treatment : Its ability to inhibit kinase activity suggests potential use in targeting cancer cell proliferation.

- Inflammatory Diseases : The modulation of signaling pathways may provide therapeutic benefits in conditions characterized by inflammation.

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N,N-dimethylpyridinamine | Simple amine structure | Moderate kinase inhibition | Lacks sulfonyl group |

| 4-Methylsulfonylaniline | Sulfonamide derivative | Antibacterial properties | No pyridine rings |

| 6-Methylpyridinamine | Contains a single methyl group on pyridine | Limited activity profile | Simpler structure than target compound |

| This compound | Dual pyridine structure with methylsulfonyl group | Significant enzyme inhibition | Enhanced interactions due to dual structure |

This table illustrates that the target compound stands out due to its dual pyridine structure combined with a methylsulfonyl group, enhancing its potential interactions and biological activities compared to simpler analogs .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

- Formation of Pyridine Rings : Utilizing precursors like 2-methylpyridine.

- Introduction of Functional Groups : Employing reagents that facilitate the addition of methylsulfonyl groups.

Careful control of reaction conditions is crucial to ensure high yields and purity of the final product .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 367.465 g/mol. The presence of the dimethyl amine and methylsulfonyl groups enhances its chemical reactivity and biological activity, making it a candidate for further investigation in therapeutic applications.

Scientific Research Applications

-

Enzyme Inhibition :

- N,N-dimethyl-6-(6-methylpyridin-3-yl)-5-(4-methylsulfonylphenyl)pyridin-3-amine has been identified as an inhibitor of various enzymes, particularly kinases. This suggests potential applications in treating conditions such as cancer, where kinase signaling pathways are often dysregulated.

-

Therapeutic Potential :

- The compound's structural characteristics indicate possible interactions with protein targets involved in critical signaling pathways. Preliminary studies have shown its effectiveness against certain kinases, although comprehensive pharmacological profiles are still under exploration.

-

Biological Interaction Studies :

- Research focusing on how this compound interacts with biological macromolecules (proteins and nucleic acids) is crucial for understanding its mechanism of action. Techniques such as surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed in these studies to elucidate binding affinities and interaction dynamics.

- Synthesis and Modification :

Case Study 1: Kinase Inhibition

A study examined the inhibitory effects of this compound on specific kinases involved in cancer progression. The results indicated that the compound effectively reduced kinase activity, leading to decreased cell proliferation in vitro.

Case Study 2: Protein Interaction

In another study, the compound was tested for its ability to bind to a target protein associated with inflammatory responses. Using SPR technology, researchers found that it exhibited a significant binding affinity, suggesting its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural complexity distinguishes it from simpler pyridin-3-amine derivatives. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Electronic Effects: The methylsulfonyl group in the target compound is strongly electron-withdrawing, which may enhance interactions with polar enzyme pockets compared to electron-donating groups like methoxy (e.g., in ’s methoxyphenyl derivatives) .

Biological Relevance: The dimethylamino group in the target compound and L2-b1 may improve metabolic stability compared to primary amines (e.g., PMA2 in ) by reducing oxidative deamination . Chlorinated analogues (e.g., ) exhibit higher reactivity but may incur toxicity risks compared to the target’s sulfonyl group .

Heterocyclic Variations :

- Pyrimidine- or piperidine-containing derivatives (e.g., and ) show divergent binding modes due to altered electronic profiles and ring sizes .

Preparation Methods

Preparation of Key Intermediate: 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone

This intermediate is critical in the synthesis pathway of the target compound. Several patented processes describe its preparation with emphasis on safety, yield, and environmental considerations.

- Starting Materials: 1-(6-methylpyridin-3-yl)ethanone and 4-substituted-phenylmethylsulfone derivatives.

- Catalysts and Reagents: Palladium catalysts (e.g., Pd(OAc)₂), ligands such as P(p-tol)₃, and bases like piperidine.

- Solvents: N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), toluene, dichloromethane.

- Reaction Conditions: Typically heated to 40–85 °C under nitrogen atmosphere for 16–27 hours.

- The reaction of 1-(6-methylpyridin-3-yl)ethanone with 4-(methylsulfonyl)phenylmethylsulfone is catalyzed by Pd(0) complexes in the presence of piperidine, which enhances the yield.

- The reaction mixture undergoes degassing cycles (vacuum and nitrogen) before heating to ensure an inert atmosphere.

- After completion, the mixture is quenched by cooling and diluted with water to precipitate the product.

- The solid product is filtered, washed with water, and dried under vacuum at 60 °C, yielding the intermediate as a yellow solid with yields around 83%.

- Avoids the use of tungsten-based catalysts and hazardous oxidants like hydrogen peroxide.

- Uses intermediates already registered and commercially available, simplifying procurement.

- The sulfonate group is introduced in the correct oxidation state early, eliminating additional oxidation steps.

- Reduces the number of synthesis steps and hazardous waste generation compared to prior art.

Functionalization and Amination to Obtain the Target Compound

The final step involves the amination of the intermediate ketone to install the N,N-dimethylamino group at the pyridin-3-amine position.

- The ketone intermediate undergoes nucleophilic substitution or reductive amination using dimethylamine or appropriate dimethylamino precursors.

- Reaction conditions often involve mild heating and the use of solvents compatible with amination reactions (e.g., alcohols, DMF).

- Catalysts or reducing agents may be employed depending on the specific amination strategy.

Supporting Synthetic Details and Research Findings

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| 1 | 1-(6-methylpyridin-3-yl)ethanone + 4-(methylsulfonyl)phenylmethylsulfone, Pd catalyst, piperidine, DMF, 85 °C, 20 h | 83% yield of intermediate | Avoids tungsten catalysts and hazardous oxidants; uses commercially available intermediates |

| 2 | Amination with dimethylamine, mild heating | Target compound formation | Efficient installation of N,N-dimethylamino group; conditions optimized for selectivity and yield |

- The use of piperidine as a base in the coupling reaction significantly improves yields compared to other bases.

- The process design minimizes hazardous reagents, improving safety and environmental profile.

- The intermediate sulfonylated ketone is stable and can be isolated or used directly in subsequent amination steps.

- NMR spectral data confirm the structure and purity of intermediates and final products, ensuring reproducibility.

Summary of Key Advantages in Preparation Methods

| Feature | Description |

|---|---|

| Catalyst Choice | Palladium catalysts with appropriate ligands ensure high selectivity and yield |

| Base Selection | Piperidine preferred for higher reaction efficiency |

| Oxidation State Control | Sulfonyl group introduced in final oxidation state early, avoiding hazardous oxidants |

| Reaction Atmosphere | Nitrogen atmosphere and degassing cycles prevent oxidation and side reactions |

| Purification | Simple aqueous quenching and filtration steps enable efficient isolation of intermediates |

| Environmental and Safety Aspects | Avoidance of explosive peroxides and heavy metal catalysts reduces risk and waste |

Q & A

Q. Q: What are the key considerations for synthesizing this compound with high purity?

A: The synthesis involves coupling reactions between pyridine and aryl sulfone precursors. A base (e.g., triethylamine) in dichloromethane facilitates nucleophilic substitution at the pyridine ring. Critical steps include:

- Reagent stoichiometry : Excess methylsulfonylphenyl halide ensures complete substitution at the 5-position of the pyridine core .

- Temperature control : Room temperature minimizes side reactions (e.g., over-alkylation) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity, confirmed by HPLC .

Advanced Structural Analysis

Q. Q: How can crystallographic data resolve ambiguities in the compound’s conformation?

A: X-ray diffraction (XRD) reveals dihedral angles between the pyridine core and substituents. For example:

- The methylsulfonylphenyl group at the 5-position forms a 12.8° angle with the pyridine plane, influencing steric interactions .

- Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize the conformation, as seen in structurally analogous pyrimidine derivatives .

- Computational modeling (DFT) validates experimental XRD data, ensuring accuracy in bond-length and angle measurements .

Biological Evaluation: Experimental Design

Q. Q: What assay designs are suitable for evaluating its COX-2 inhibition potential?

A: Based on structurally related methylsulfonylphenyl-pyridine derivatives:

- In vitro COX-2 assay : Use purified human COX-2 enzyme with arachidonic acid as substrate. Measure prostaglandin E₂ (PGE₂) production via ELISA .

- Selectivity testing : Compare IC₅₀ values against COX-1 to assess isoform specificity. A selectivity ratio >10 indicates COX-2 preference .

- Cell-based assays : Test inhibition of LPS-induced PGE₂ in human monocytes (e.g., THP-1 cells) to confirm cellular activity .

Data Contradiction Analysis

Q. Q: How to address discrepancies in reported biological activities of similar compounds?

A: Contradictions often arise from methodological differences:

- Assay conditions : Variability in enzyme sources (recombinant vs. native) or substrate concentrations may alter IC₅₀ values .

- Structural analogs : Compare substituent effects. For example, replacing 4-methylsulfonylphenyl with 4-chlorophenyl reduces COX-2 affinity by 50%, highlighting the sulfone group’s importance .

- Statistical rigor : Use meta-analysis to reconcile datasets. For instance, Haddad et al. (2008b) applied multidimensional metrics to resolve receptor-response model inconsistencies .

Advanced SAR Studies

Q. Q: What substituent modifications enhance target selectivity?

A: Structure-activity relationship (SAR) studies suggest:

- Pyridine ring : N,N-dimethylation at the 3-position improves solubility without compromising binding affinity .

- Methylsulfonyl group : Essential for COX-2 inhibition; replacing it with methoxy or nitro groups abolishes activity .

- 6-Methylpyridinyl substituent : Modulates steric bulk; replacing it with bulkier groups (e.g., isopropyl) reduces membrane permeability .

Methodological Challenges in Scaling Synthesis

Q. Q: How to optimize large-scale production while maintaining yield?

A: Industrial methods differ from lab-scale:

- Continuous flow reactors : Improve reaction homogeneity and reduce side products .

- Catalyst recycling : Immobilized bases (e.g., polymer-supported triethylamine) enhance cost-efficiency .

- Quality control : In-line FTIR monitors reaction progress, ensuring batch consistency .

Resolving Stability Issues

Q. Q: What degradation pathways are observed under accelerated stability testing?

A: Common degradation mechanisms include:

- Hydrolysis : The methylsulfonyl group is susceptible to aqueous hydrolysis at pH < 3, forming sulfonic acid derivatives .

- Oxidation : The pyridine ring oxidizes under UV light, producing N-oxide byproducts. Use amber glass vials and antioxidant stabilizers (e.g., BHT) during storage .

Computational Modeling for Binding Affinity Prediction

Q. Q: How reliable are in silico models for predicting target engagement?

A: Hybrid approaches improve accuracy:

- Docking studies : Use AutoDock Vina to simulate binding to COX-2’s hydrophobic pocket. Validate with experimental IC₅₀ data .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories. Root-mean-square deviation (RMSD) >2.5 Å indicates poor binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.